(R)-1-(pyridin-2-yl)ethanamine dihydrochloride
Overview
Description
®-1-(pyridin-2-yl)ethanamine dihydrochloride is a chiral amine compound that features a pyridine ring attached to an ethanamine group. This compound is often used in the synthesis of various pharmaceuticals and as a building block in organic chemistry due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(pyridin-2-yl)ethanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The racemic mixture of 1-(pyridin-2-yl)ethanamine is resolved into its enantiomers using chiral resolution techniques.
Formation of Dihydrochloride Salt: The ®-enantiomer is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: Industrial production of ®-1-(pyridin-2-yl)ethanamine dihydrochloride often involves large-scale chiral resolution processes and the use of automated reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Types of Reactions:
Oxidation: ®-1-(pyridin-2-yl)ethanamine dihydrochloride can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: Pyridine N-oxides.
Reduction Products: Various reduced amine derivatives.
Substitution Products: Functionalized pyridine derivatives.
Scientific Research Applications
®-1-(pyridin-2-yl)ethanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Industry: Utilized in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of ®-1-(pyridin-2-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparison with Similar Compounds
(S)-1-(pyridin-2-yl)ethanamine dihydrochloride: The enantiomer of the compound, which may have different biological activities.
2-(pyridin-2-yl)pyrimidine derivatives: These compounds share the pyridine ring and have similar applications in medicinal chemistry.
Pyrrolidin-2-ones: These compounds also contain a nitrogen heterocycle and are used in similar research applications.
Uniqueness: ®-1-(pyridin-2-yl)ethanamine dihydrochloride is unique due to its chiral nature and the specific biological activities associated with the ®-enantiomer. This makes it particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and in studies requiring chiral specificity.
Properties
IUPAC Name |
(1R)-1-pyridin-2-ylethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H/t6-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBVPGDYRRBINU-QYCVXMPOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=N1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719917 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352640-52-8 | |
Record name | (1R)-1-(Pyridin-2-yl)ethan-1-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R)-1-(pyridin-2-yl)ethan-1-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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